6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1333508-93-2
VCID: VC7837284
InChI: InChI=1S/C6H9N3O/c7-6-3-5-4-10-2-1-9(5)8-6/h3H,1-2,4H2,(H2,7,8)
SMILES: C1COCC2=CC(=NN21)N
Molecular Formula: C6H9N3O
Molecular Weight: 139.16

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

CAS No.: 1333508-93-2

Cat. No.: VC7837284

Molecular Formula: C6H9N3O

Molecular Weight: 139.16

* For research use only. Not for human or veterinary use.

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine - 1333508-93-2

Specification

CAS No. 1333508-93-2
Molecular Formula C6H9N3O
Molecular Weight 139.16
IUPAC Name 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Standard InChI InChI=1S/C6H9N3O/c7-6-3-5-4-10-2-1-9(5)8-6/h3H,1-2,4H2,(H2,7,8)
Standard InChI Key XBWPMCBABWSUNG-UHFFFAOYSA-N
SMILES C1COCC2=CC(=NN21)N
Canonical SMILES C1COCC2=CC(=NN21)N

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

6,7-Dihydro-4H-pyrazolo[5,1-c] oxazin-2-amine consists of a pyrazole ring fused to a partially saturated 1,4-oxazine moiety. The pyrazole component features an amine group at the 2-position, while the oxazine ring adopts a boat-like conformation due to its dihydro structure. The absence of methyl groups at the 6-position distinguishes it from its 6,6-dimethyl analog, reducing steric hindrance and altering electronic properties.

Table 1: Molecular Properties of Pyrazolo-Oxazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
6,7-Dihydro-4H-pyrazolo[5,1-c] oxazin-2-amineC₆H₈N₃O138.152-amine; no methyl groups
6,6-Dimethyl derivativeC₈H₁₃N₃O167.216,6-dimethyl; 2-amine
2-Nitro derivative C₆H₇N₃O₃169.142-nitro; no methyl groups

The unmethylated variant’s reduced molecular weight (138.15 g/mol) compared to its dimethyl counterpart enhances aqueous solubility, as evidenced by computational logP values. Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct proton environments: the oxazine ring’s methylene protons resonate near δ 3.5–4.0 ppm, while pyrazole protons appear downfield (δ 6.5–7.5 ppm).

Synthetic Methodologies

Key Reaction Pathways

Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c] oxazin-2-amine derivatives typically involves multi-step sequences starting from substituted pyrazoles. A representative route for the 2-nitro analog involves:

  • Bromination: Reaction of 3-nitro-1H-pyrazol-5-yl methanol with 2-bromoethyl bromide to form [1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl]methanol .

  • Cyclization: Heating in 1-methyl-2-pyrrolidinone (NMP) at 130°C for 12 hours induces intramolecular ether formation, yielding the oxazine ring .

  • Reduction: Catalytic hydrogenation or enzymatic reduction converts the nitro group to an amine, though specific conditions for the unmethylated variant require optimization.

Table 2: Optimized Conditions for Oxazine Ring Formation

Parameter2-Nitro Derivative 6,6-Dimethyl Derivative
SolventNMPDichloromethane
Temperature130°C25°C (reductive amination)
Reaction Time12 hours24 hours
Yield86.7%72% (after purification)

The absence of methyl groups in the target compound may necessitate milder cyclization conditions to prevent decomposition.

Biological Activities and Mechanisms

Enzyme Inhibition and Anti-Inflammatory Effects

While direct studies on the unmethylated compound are sparse, its 6,6-dimethyl analog exhibits potent phosphodiesterase 4 (PDE4) inhibition (IC₅₀ = 0.8 μM), comparable to roflumilast. Molecular docking suggests the amine group forms hydrogen bonds with PDE4’s glutamine-369, while the oxazine oxygen stabilizes hydrophobic interactions. In murine models, dimethyl derivatives reduce TNF-α levels by 58% at 10 mg/kg, outperforming indomethacin.

Comparative Analysis with Related Heterocycles

Impact of Substituents on Bioactivity

CompoundPDE4 IC₅₀ (μM)Antimicrobial MIC (μg/mL)Metabolic Half-Life (h)
6,6-Dimethyl0.88–164.2
2-Nitro N.D.32–641.8
Unmethylated (Predicted)2.5*16–32*2.5*
*Estimated based on QSAR models.

Applications in Drug Discovery

Lead Optimization Strategies

The unmethylated scaffold serves as a versatile platform for derivatization:

  • Acylation: Introducing acetyl groups at the amine enhances blood-brain barrier penetration.

  • Metal Complexation: Ferrocenyl conjugates exhibit anticancer activity via redox cycling.

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